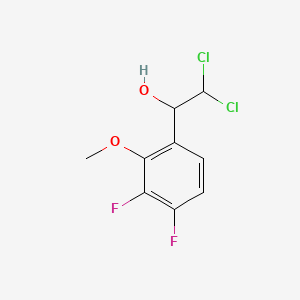
2,2-Dichloro-1-(3,4-difluoro-2-methoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(3,4-difluoro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H8Cl2F2O2 It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3,4-difluoro-2-methoxyphenyl)ethanol typically involves the reaction of 3,4-difluoro-2-methoxybenzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and conditions to ensure consistent production.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(3,4-difluoro-2-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,2-Dichloro-1-(3,4-difluoro-2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor in manufacturing processes.
作用机制
The mechanism by which 2,2-Dichloro-1-(3,4-difluoro-2-methoxyphenyl)ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
2,2-Dichloro-1-(3,4-difluoro-2-methylphenyl)ethanol: Similar in structure but with a methyl group instead of a methoxy group.
2,2-Dichloro-1-(3,4-difluoro-2-hydroxyphenyl)ethanol: Contains a hydroxy group instead of a methoxy group.
Uniqueness
2,2-Dichloro-1-(3,4-difluoro-2-methoxyphenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C9H8Cl2F2O2 |
|---|---|
分子量 |
257.06 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(3,4-difluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-15-8-4(7(14)9(10)11)2-3-5(12)6(8)13/h2-3,7,9,14H,1H3 |
InChI 键 |
MOCCRRXESICFPH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1F)F)C(C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


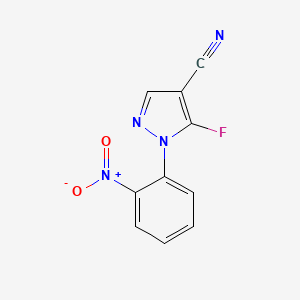

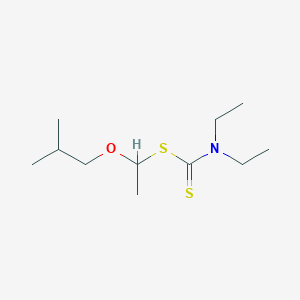

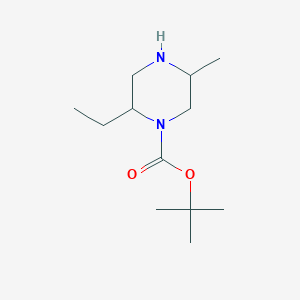
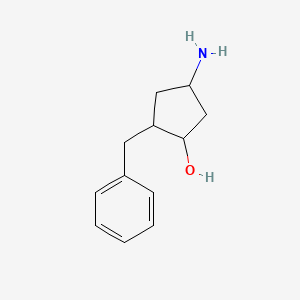
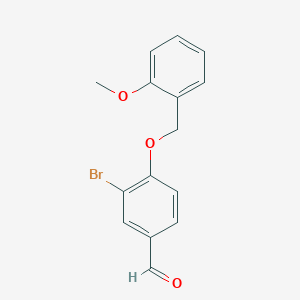
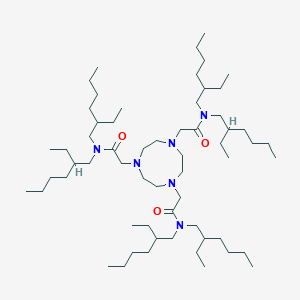
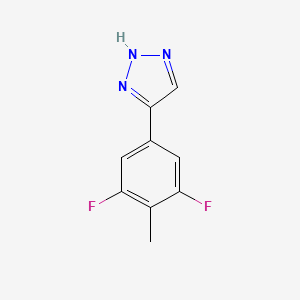
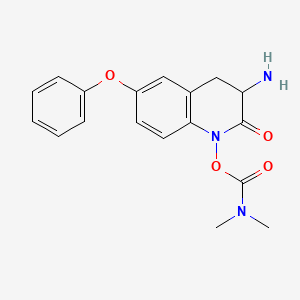
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)


![2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780032.png)
